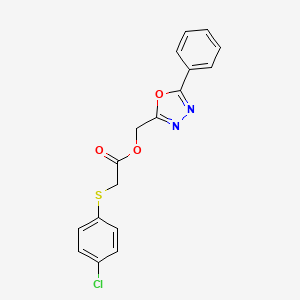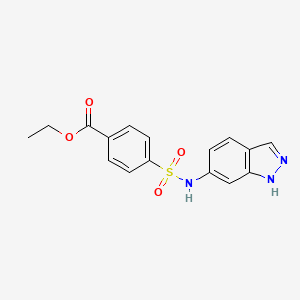![molecular formula C23H22N6O4S B10806839 1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone](/img/structure/B10806839.png)
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a naphthalenylsulfonyl group, a tetrazolyl group, and a phenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the naphthalenylsulfonyl chloride, which is then reacted with piperazine to form the naphthalenylsulfonyl-piperazine intermediate. This intermediate is further reacted with 4-(1H-tetrazol-1-yl)phenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Applications De Recherche Scientifique
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-[4-(1H-tetrazol-1-yl)phenoxy]Ethanone: shares similarities with other sulfonyl-piperazine and tetrazole-containing compounds.
N-Acetyl-L-tryptophan: Another compound with a complex structure used in pharmaceutical applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A compound with a different functional group but similar complexity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C23H22N6O4S |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-[4-(tetrazol-1-yl)phenoxy]ethanone |
InChI |
InChI=1S/C23H22N6O4S/c30-23(16-33-21-8-6-20(7-9-21)29-17-24-25-26-29)27-11-13-28(14-12-27)34(31,32)22-10-5-18-3-1-2-4-19(18)15-22/h1-10,15,17H,11-14,16H2 |
Clé InChI |
DKXVYSMOVMSTBU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 5-methylthiophene-2-carboxylate](/img/structure/B10806756.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]ethanone](/img/structure/B10806757.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]propan-1-one](/img/structure/B10806758.png)
![(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide](/img/structure/B10806765.png)

![N-[(2-chlorophenyl)methyl]-2-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B10806792.png)
![2-benzo[e][1]benzofuran-1-yl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B10806796.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B10806797.png)
![2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylpyrazol-3-yl)acetamide](/img/structure/B10806799.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B10806801.png)
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B10806806.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B10806831.png)
